Fmoc-3,5-dichloro-D-homophenylalanine
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Overview
Description
Fmoc-3,5-dichloro-D-homophenylalanine is a derivative of homophenylalanine, a non-proteinogenic amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The 3,5-dichloro substitution on the phenyl ring adds unique chemical properties to the molecule, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,5-dichloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is achieved by reacting D-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Chlorination: The phenyl ring of the protected amino acid is then chlorinated at the 3 and 5 positions using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and chlorination reactions efficiently.
Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for the purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,5-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Peptide Coupling: The compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Peptide Coupling: Coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of a base.
Major Products
Substitution Reactions: Substituted derivatives of this compound.
Deprotection: D-homophenylalanine derivatives with free amino groups.
Peptide Coupling: Peptides containing this compound as a residue.
Scientific Research Applications
Fmoc-3,5-dichloro-D-homophenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its unique chemical properties.
Medicinal Chemistry: The compound is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific protein-protein interactions.
Biological Studies: It serves as a tool in studying the structure-activity relationships of peptides and proteins.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Fmoc-3,5-dichloro-D-homophenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The dichloro substitutions on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in the design of peptides with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3,4-dichloro-D-homophenylalanine
- Fmoc-2,3-dichloro-D-homophenylalanine
- Fmoc-3,5-dichloro-L-homophenylalanine
Uniqueness
Fmoc-3,5-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions. This makes it distinct from other dichloro-substituted homophenylalanine derivatives and valuable in applications requiring precise control over molecular interactions.
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |
InChI Key |
HPBJGYDXAJROMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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